molecular formula C9H14N2O2 B1351110 ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate CAS No. 5775-89-3

ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Cat. No. B1351110
CAS RN: 5775-89-3
M. Wt: 182.22 g/mol
InChI Key: NTZFLNAMFHICLK-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C9H14N2O2 . It is a white to cream or pale yellow crystalline powder . This compound is used as a biochemical reagent and can be used as a biological material or organic compound for life science-related research .


Molecular Structure Analysis

The molecular structure of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is represented by the SMILES string CCN1N=C(C)C=C1C(O)=O . The InChI key for this compound is VFMGOJUUTAPPDA-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate are not detailed in the search results, it is noted that this compound can be used in the synthesis of other compounds .


Physical And Chemical Properties Analysis

Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a solid compound with a melting point range of 136.0-145.0°C . Its molecular weight is 182.22 g/mol .

Scientific Research Applications

    Organic Chemistry

    • Application : Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
    • Results or Outcomes : The outcomes would also depend on the specific research context. In general, the use of this compound can contribute to the advancement of life science research .

    Medicinal Chemistry

    • Application : Pyrazole derivatives, such as ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, have been extensively studied for their diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
    • Method of Application : The synthesis of pyrazole derivatives involves various methods, from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
    • Results or Outcomes : The outcomes of these studies have shown the significant potential of pyrazole derivatives in the development of new therapeutic agents .

    Pharmaceutical Research

    • Application : Pyrazole derivatives, including ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, have been found to exhibit a range of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .
    • Results or Outcomes : The outcomes of these studies have shown the significant potential of pyrazole derivatives in the development of new therapeutic agents .

    Chemical Research

    • Application : Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is used to prepare tetrahydroisoquinoline amide substituted Ph pyrazoles as selective Bcl-2 inhibitors .
    • Results or Outcomes : The outcomes of these studies have shown the significant potential of pyrazole derivatives in the development of new therapeutic agents .

    Biochemical Research

    • Application : Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is also studied as a hypolipidemic agent .
    • Results or Outcomes : The outcomes of these studies have shown the significant potential of pyrazole derivatives in the development of new therapeutic agents .

    Chemical Synthesis

    • Application : Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is used as a reagent in the synthesis of various organic compounds .
    • Method of Application : The specific methods of application would depend on the specific research context. However, these compounds are typically used in a laboratory setting with appropriate safety measures .
    • Results or Outcomes : The outcomes of these studies have shown the significant potential of pyrazole derivatives in the development of new therapeutic agents .

    Pharmaceutical Development

    • Application : Pyrazole derivatives, including ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, have been found to exhibit a range of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .
    • Method of Application : The specific methods of application would depend on the specific research context. However, these compounds are typically used in a laboratory setting with appropriate safety measures .
    • Results or Outcomes : The outcomes of these studies have shown the significant potential of pyrazole derivatives in the development of new therapeutic agents .

    Biochemical Research

    • Application : Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is also studied as a hypolipidemic agent .
    • Method of Application : The specific methods of application would depend on the specific research context. However, these compounds are typically used in a laboratory setting with appropriate safety measures .
    • Results or Outcomes : The outcomes of these studies have shown the significant potential of pyrazole derivatives in the development of new therapeutic agents .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 2-ethyl-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-11-8(6-7(3)10-11)9(12)13-5-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZFLNAMFHICLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400011
Record name ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

CAS RN

5775-89-3
Record name ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
UOSB Blocks - … Building Block Library, AKos Building Blocks …, 2016 - ichimarutrading.co.jp
… ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate …
Number of citations: 2 www.ichimarutrading.co.jp

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